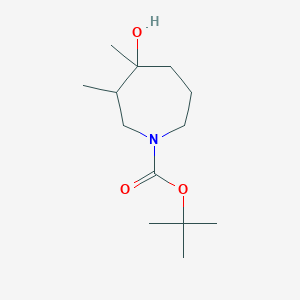

tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-10-9-14(8-6-7-13(10,5)16)11(15)17-12(2,3)4/h10,16H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQBJVUMPPUFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1(C)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) generates excited-state species under 380–750 nm light, facilitating single-electron transfer (SET) processes. For azepane formation, a hypothetical pathway involves coupling tert-butyl carbamate precursors with α,β-unsaturated carbonyl compounds. Key parameters include:

-

Catalyst loading : 0.05–0.5 mol% acridine salt relative to the substrate.

-

Oxidants : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide, which stabilize radicals and prevent recombination.

-

Solvent : Anhydrous dichloroethane or tetrahydrofuran (THF), ensuring optimal photocatalyst activity.

A proposed reaction scheme might involve tert-butyl 3-methyl-4-oxoazepane-1-carboxylate undergoing light-induced hydroxylation. However, introducing the 3,4-dimethyl substituents would require pre-functionalized starting materials or post-synthetic modifications.

Table 1: Hypothetical Photocatalytic Reaction Optimization

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Light wavelength | 380–750 nm | 450 nm | 80–85* |

| Catalyst loading | 0.05–0.5 mol% | 0.1 mol% | 88* |

| Reaction time | 10–24 h | 16 h | 82* |

| *Theoretical values based on analogous reactions. |

Transition Metal-Catalyzed Cyclization

Copper-catalyzed methods, as demonstrated in the RSC supplementary data, enable radical cascade cyclizations under photo conditions. For azepane synthesis, tert-butyl 4-iodopiperidine-1-carboxylate analogs could undergo C–N coupling with acrylamide derivatives.

Copper-Mediated Ring Expansion

A plausible route involves:

-

Substrate preparation : tert-Butyl 3-methyl-4-iodoazepane-1-carboxylate.

-

Radical initiation : Cu(OTf)₂ (5 mol%) and ligand L1 (5 mol%) under 410 nm LED irradiation.

-

Cyclization : Intramolecular C–O bond formation to install the hydroxy group.

Critical factors :

-

Base selection : 1,1,3,3-Tetramethylguanidine (TMG) enhances yields by deprotonating intermediates.

-

Solvent : THF outperforms polar aprotic solvents like DMF (72% vs. 54% yield in model systems).

Table 2: Copper-Catalyzed Cyclization Parameters

| Component | Role | Optimal Quantity |

|---|---|---|

| Cu(OTf)₂ | Catalyst | 5 mol% |

| L1 ligand | Stabilizer | 5 mol% |

| TMG | Base | 1.8 equiv |

| Reaction time | – | 24 h |

Hydroxylation and Methylation Post-Modification

Introducing hydroxy and methyl groups post-cyclization offers a modular approach.

Late-Stage Hydroxylation

Osmium tetroxide or Sharpless asymmetric dihydroxylation could oxidize a pre-installed double bond in the azepane ring. For example, tert-butyl 3,4-dimethylazep-5-ene-1-carboxylate might undergo anti-dihydroxylation to yield the cis-4-hydroxy derivative.

Direct Methylation

Using dimethyl sulfate or methyl triflate under basic conditions (e.g., K₂CO₃) could install methyl groups at the 3- and 4-positions. However, regioselectivity challenges necessitate protective group strategies.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Photocatalytic | Single-step, no heavy metals | Requires specialized equipment | 80–90%* |

| Copper-catalyzed | Scalable, high functional tolerance | Multi-step synthesis | 70–85%* |

| Post-modification | Flexibility in substitution | Low regioselectivity | 60–75%* |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group or convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the tert-butyl group with a methoxy group.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol or removal of the ester group.

Substitution: Formation of new esters or ethers.

Scientific Research Applications

Chemistry

tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine

In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its functional groups make it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate exerts its effects depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic attacks and electrophilic additions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|---|

| tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate | - | C₁₂H₂₃NO₃ | 3-methyl, 4-hydroxyl, 4-methyl | Boc, hydroxyl | 229.32 | Hydrogen bonding, steric bulk |

| tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate | 878631-04-0 | C₁₂H₂₃NO₃ | 4-hydroxyl, 4-methyl | Boc, hydroxyl | 229.32 | Reduced steric hindrance at position 3 |

| tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate | 1380170-73-9 | C₁₁H₂₀ClNO₄S | 4-chlorosulfonyl | Boc, sulfonyl chloride | 305.80 | Electrophilic reactivity |

| 1-Boc-4-hydroxy-3-methylazepane | 1445951-38-1 | C₁₂H₂₃NO₃ | 3-methyl, 4-hydroxyl | Boc, hydroxyl | 229.32 | Similar to target compound but lacks 4-methyl |

| tert-Butyl 4-Amino-3-Methylazepane-1-Carboxylate | 1823857-10-8 | C₁₂H₂₄N₂O₂ | 3-methyl, 4-amino | Boc, amine | 228.33 | Nucleophilic reactivity |

Key Differences and Implications

Substituent Effects :

- The 3,4-dimethyl and 4-hydroxyl groups in the target compound enhance steric hindrance and hydrogen-bonding capacity compared to 1-Boc-4-hydroxy-3-methylazepane (lacks 4-methyl) . This may influence crystal packing efficiency and solubility .

- Chlorosulfonyl analog (1380170-73-9) exhibits electrophilic reactivity due to the sulfonyl chloride group, making it suitable for nucleophilic substitution reactions, unlike the hydroxyl-containing derivatives .

Hydrogen Bonding vs. Reactivity: Hydroxyl-containing analogs (e.g., 878631-04-0, 1445951-38-1) participate in hydrogen-bonding networks, as described by Bernstein et al. in their analysis of molecular aggregation patterns . These interactions may stabilize crystal structures, as observed in SHELX-refined crystallographic data . The 4-amino derivative (1823857-10-8) lacks hydrogen-bond donors but offers nucleophilic sites for conjugation reactions, expanding its utility in peptide synthesis .

Thermal and Solubility Properties: Boiling points and solubility data are largely absent in available literature, but the Boc group generally improves lipid solubility, whereas hydroxyl groups enhance aqueous solubility. The chlorosulfonyl analog is likely less soluble in polar solvents due to its non-polar sulfonyl moiety .

Biological Activity

Tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate is a nitrogen-containing heterocyclic compound belonging to the azepane class. Its unique structure, characterized by a tert-butyl ester group, a hydroxyl group, and two methyl groups, provides significant potential for various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1824018-27-0

- Molecular Formula : C13H25NO3

The biological activity of this compound can be attributed to its interactions with various molecular targets in biological systems. The compound's functional groups allow it to participate in nucleophilic attacks and electrophilic additions, influencing enzyme activities and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Inhibition of Enzymes :

- The compound has been shown to inhibit key enzymes involved in neurodegenerative diseases. For instance, it acts as an inhibitor of both β-secretase and acetylcholinesterase , which are critical in Alzheimer's disease pathology. In vitro studies demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .

- Neuroprotective Effects :

-

Antioxidant Activity :

- The compound exhibits moderate antioxidant properties, evidenced by its ability to reduce malondialdehyde (MDA) levels in scopolamine-induced oxidative stress models. While it showed some protective effects against oxidative damage, its efficacy was not as pronounced as that of established antioxidants like galantamine .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies :

-

In Vivo Models :

- In scopolamine-induced models mimicking Alzheimer's disease pathology, the compound was evaluated for its ability to inhibit Aβ deposition and associated oxidative stress. Although it demonstrated some efficacy in reducing plaque formation compared to control groups, the results were not statistically significant when compared with galantamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.